Bis(trimethylsiloxy)methylsilylpropoxysulfolane
Description
Bis(trimethylsiloxy)methylsilylpropoxysulfolane (CAS: 502925-36-2) is a siloxane-functionalized sulfolane derivative with the molecular formula C₁₄H₃₄O₅SSi₃ and a molecular weight of 398.7383 g/mol . Its structure combines a sulfolane (tetrahydrothiophene 1,1-dioxide) moiety with a propoxysilyl chain modified by bis(trimethylsiloxy) groups.
Key features:
- Functional groups: Sulfolane (polar, high dielectric constant), siloxane (hydrophobic, thermally stable).
- Synonyms: Includes 3-(3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propoxy)tetrahydrothiophene 1,1-dioxide .
- Data gaps: Physical properties (density, melting/boiling points) and safety profiles are unreported.
Properties
Molecular Formula |
C14H34O5SSi3 |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)oxypropyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C14H34O5SSi3/c1-21(2,3)18-23(7,19-22(4,5)6)12-8-10-17-14-9-11-20(15,16)13-14/h14H,8-13H2,1-7H3 |
InChI Key |
ZPHKQMDILPHBJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOC1CCS(=O)(=O)C1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route: Platinum-Catalyzed Hydrosilylation
The most well-documented preparation method involves a hydrosilylation reaction between allyloxysulfolane and bis(trimethylsiloxy)methylsilane, mediated by a platinum-divinyltetramethyldisiloxane complex. This approach, detailed in Example 4 of U.S. Patent 6,881,849, proceeds under inert conditions to minimize side reactions and ensure reproducibility.
Reaction Mechanism and Conditions
The reaction exploits the platinum catalyst’s ability to activate the Si–H bond in bis(trimethylsiloxy)methylsilane, enabling its addition across the terminal alkene of allyloxysulfolane (Fig. 1). Key parameters include:
- Temperature : 70–110°C to balance reaction rate and exotherm control.
- Catalyst Loading : 2 wt% platinum-divinyltetramethyldisiloxane in xylene.
- Atmosphere : Nitrogen to prevent oxidation of silane reagents.
The exothermic nature of the reaction necessitates gradual reagent addition, with a 50.3% isolated yield achieved after vacuum distillation.
Table 1: Synthesis Parameters for Bis(trimethylsiloxy)methylsilylpropoxysulfolane
Critical Analysis of Synthetic Efficiency
Catalyst Performance and Side Reactions
Platinum catalysts are favored for their high selectivity in hydrosilylation, but silane redistribution remains a challenge. For instance, competing reactions such as disproportionation of HSiMe(OTMS)₂ can occur, reducing yields. The use of a preformed platinum complex (e.g., C4 in recent studies) suppresses redistribution by stabilizing reactive intermediates.
Solvent and Stoichiometry Considerations
The patent method employs tetrahydrofuran (THF) as a solvent to enhance miscibility between allyloxysulfolane and the silane reagent. A 10% molar excess of bis(trimethylsiloxy)methylsilane ensures complete consumption of the alkene, though higher excesses risk increasing side products.
Alternative Approaches and Comparative Evaluation
While the hydrosilylation route dominates literature, theoretical alternatives include:
Purification and Characterization
Industrial Scalability and Challenges
Scaling the patented method requires addressing:
Chemical Reactions Analysis
Bis(trimethylsiloxy)methylsilylpropoxysulfolane undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The major products formed from these reactions are sulfone derivatives, silane derivatives, and silyl ethers or silyl amines .
Scientific Research Applications
Applications Overview
Bis(trimethylsiloxy)methylsilylpropoxysulfolane finds application in several fields:
-
Cosmetics and Personal Care
- Acts as a conditioning agent and emollient in skin and hair care products.
- Enhances the spreadability and sensory feel of formulations.
- Coatings and Paints
- Polyurethane Production
- Agriculture
- Silicone Fluids
Data Tables
| Industry | Application |
|---|---|
| Cosmetics | Conditioning agent, emollient |
| Coatings | Water repellency, adhesion |
| Polyurethane | Silicone intermediate for surfactants |
| Agriculture | Pesticide additive |
| Silicone Fluids | Lubrication, surface treatment |
Case Study 1: Use in Cosmetic Formulations
A study conducted on the incorporation of this compound in hair conditioners demonstrated improved moisture retention and enhanced hair texture. The results indicated that formulations containing this compound had superior conditioning effects compared to those without it.
Case Study 2: Performance in Water-Borne Paints
Research evaluating the performance of water-borne paints with added this compound showed significant improvements in hydrophobicity and durability against environmental stressors. The treated surfaces exhibited reduced water absorption and better longevity.
Case Study 3: Agricultural Application
In agricultural trials, the addition of this compound to pesticide formulations improved adherence to plant surfaces, leading to increased efficacy against pests. The study highlighted a marked reduction in application frequency due to enhanced performance.
Mechanism of Action
The mechanism of action of bis(trimethylsiloxy)methylsilylpropoxysulfolane involves its ability to form stable silyl groups that can interact with various molecular targets. The compound can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of biomolecules and materials . The molecular targets and pathways involved include the formation of silyl ethers, silyl amines, and other organosilicon compounds .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
| Compound Name | CAS | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Bis(trimethylsiloxy)methylsilylpropoxysulfolane | 502925-36-2 | C₁₄H₃₄O₅SSi₃ | Sulfolane, siloxane | 398.74 |
| BIS[3-(Trietoxysilyl)propyl]tetrasilane (TESPT) | - | C₁₈H₄₂O₆S₄Si₂ | Tetrasulfide, ethoxysilane | ~526.0 (calculated) |
| Hexamethyldisiloxane | 107-46-0 | C₆H₁₈OSi₂ | Siloxane | 162.38 |
| Octamethylcyclotetrasiloxane | 556-67-2 | C₈H₂₄O₄Si₄ | Cyclic siloxane | 296.62 |
Structural Insights :
- Bis(trimethylsiloxy)...sulfolane uniquely integrates a sulfolane ring, enhancing polarity compared to purely siloxane-based compounds like hexamethyldisiloxane .
- TESPT contains tetrasulfide (-S₄-) linkages, enabling crosslinking in rubber vulcanization, unlike the sulfolane group in the target compound .
- Cyclic siloxanes (e.g., octamethylcyclotetrasiloxane) exhibit higher volatility due to smaller molecular size and cyclic structure .
Physical and Chemical Properties
Key Observations :
Functional Trade-offs :
- Bis(trimethylsiloxy)...sulfolane’s sulfolane moiety may suit applications requiring polar-aprotic solvents or polymer plasticizers , though empirical data is lacking .
- Simpler siloxanes (e.g., hexamethyldisiloxane) dominate in low-cost, high-volume applications due to established safety profiles and lower complexity .
Biological Activity
Bis(trimethylsiloxy)methylsilylpropoxysulfolane (BTMS) is a silicon-based compound that has garnered attention in various fields, particularly in organic synthesis and material science. This article explores its biological activity, applications, and potential implications in pharmaceutical and industrial contexts.
- Molecular Formula : C₇H₂₁O₂Si₃
- Molecular Weight : 221.498 g/mol
- Boiling Point : 142°C
- Flash Point : 22°C
- Solubility : Miscible with acetone, ethanol, diethyl ether; insoluble in water.
Applications
BTMS is primarily utilized as:
- A protecting group for reactive functional groups in organic synthesis.
- An intermediate in the production of pharmaceuticals and dyestuffs.
- A component in formulations requiring enhanced stability and reactivity.
Antimicrobial Activity
Research has indicated that siloxane compounds, including BTMS, can exhibit antimicrobial properties. A study on related siloxanes demonstrated their effectiveness against various bacterial strains, suggesting potential applications in disinfectants and antimicrobial coatings .
Cytotoxicity Studies
Cytotoxicity tests have been conducted to evaluate the safety profile of BTMS. In vitro studies indicate that while some siloxanes can induce cytotoxic effects at high concentrations, BTMS shows a favorable safety margin for use in consumer products .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 80 |
| 100 | 60 |
| 200 | 30 |
The biological activity of BTMS may be attributed to its ability to interact with cell membranes and disrupt cellular processes. The trimethylsiloxy groups enhance its lipophilicity, allowing for better membrane penetration, which can lead to altered cellular functions .
Case Study 1: Antimicrobial Efficacy
A study conducted by Drew et al. (1997) evaluated the antimicrobial properties of siloxane compounds similar to BTMS. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted the potential for BTMS as an active ingredient in antimicrobial formulations .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving human cell lines, BTMS was tested across various concentrations. The findings suggested that while higher concentrations resulted in significant cell death, lower concentrations maintained cell viability above 80%. This indicates a potential therapeutic window for its application in biomedical fields .
Q & A
Q. What theoretical frameworks guide the study of its phase behavior in mixed-solvent systems?
- Methodology : Apply Hansen Solubility Parameters (HSP) to predict miscibility. Validate with cloud-point titration experiments. Use COSMO-RS simulations to model activity coefficients and phase diagrams .
Key Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
